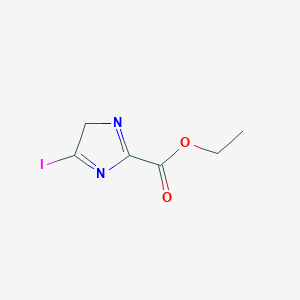
4-(Bromomethyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromomethyl-thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives. One common method is the bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 4-bromomethyl-thiophene-2-carboxylic acid may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
4-Bromomethyl-thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-bromomethyl-thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromomethyl group, leading to different reactivity and applications.
4-Bromo-2-thiophenecarboxylic acid: Similar structure but with bromine at a different position, affecting its chemical behavior.
2-Bromo-3-thiophenecarboxylic acid: Another isomer with distinct properties and uses.
Uniqueness
4-Bromomethyl-thiophene-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the thiophene ring. This combination imparts specific reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
54796-50-8 |
|---|---|
Molecular Formula |
C6H5BrO2S |
Molecular Weight |
221.07 g/mol |
IUPAC Name |
4-(bromomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9) |
InChI Key |
HKGBUPFCIXOJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
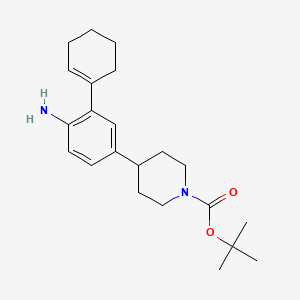

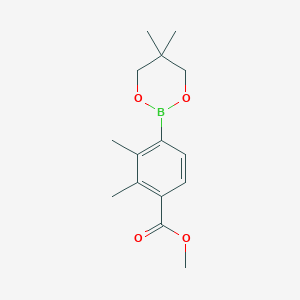
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
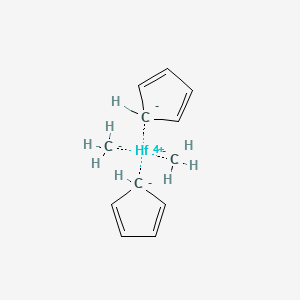
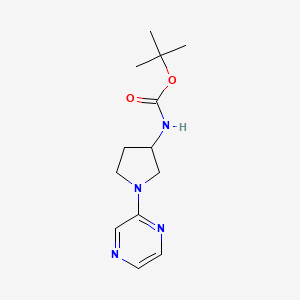
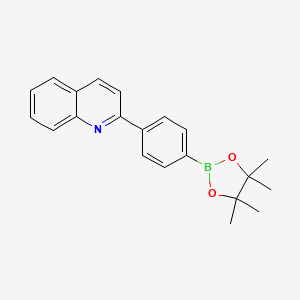
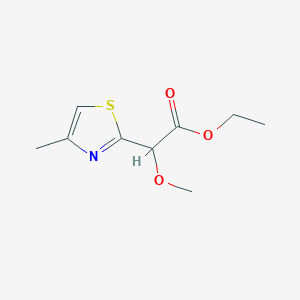
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)
